molecular formula C22H28N2O4 B102715 (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate CAS No. 18797-86-9

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate

Cat. No. B102715
CAS RN: 18797-86-9
M. Wt: 366.5 g/mol
InChI Key: LBXIBQQYUBUMMK-VYXDICFBSA-N
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Description

The compound "(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate" is a complex organic molecule that appears to be related to quinine, a well-known antimalarial agent. The structure of this compound includes a quinoline moiety, which is a common feature in many biologically active compounds, and a quinuclidine moiety, which is known for its use in chiral catalysts and other pharmaceutical applications. The compound's synthesis and characterization are of interest due to its potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related isoquinoline compounds has been achieved through a Rh-catalyzed sequential oxidative C-H activation/annulation process with geminal-substituted vinyl acetates. This method has been shown to be effective in the total synthesis of natural products like papaverine, which suggests that similar methodologies could potentially be applied to the synthesis of "(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate" .

Molecular Structure Analysis

The molecular structure of a related compound, the quinine-tetraphenylborate complex, has been studied using computational methods. Theoretical calculations at the B3LYP/6-311G(d,p) level of theory have provided insights into the ionic interactions that contribute to the stability of the complex. These interactions are crucial for understanding the binding of bioactive molecules to their receptors, which is directly relevant to the molecular structure analysis of "(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate" .

Chemical Reactions Analysis

The compound under study has not been directly analyzed for its reactivity in chemical reactions. However, the related synthesis and characterization of the quinine-tetraphenylborate complex suggest that ion-pair reactions are significant for understanding the chemical behavior of such compounds. These reactions are important for the formation of stable complexes that have potential applications in pharmaceuticals .

Physical and Chemical Properties Analysis

The quinine-tetraphenylborate complex, a compound structurally related to "(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate," has been characterized by various physicochemical methods. The complex exhibits stability with a negative complexation energy, and the modest energy gap between the HOMO and LUMO levels indicates its chemical stability. Theoretical computations have also predicted UV/visible absorption bands, which are important for understanding the electronic properties of the compound. These findings provide a basis for inferring the physical and chemical properties of "(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate" .

Scientific Research Applications

Metabolism in Antimalarial Agents

The compound (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate exhibits similarities to 8-aminoquinoline antimalarial agents in its structure. These compounds are noted for their effectiveness against malaria. However, the metabolic products of many of these compounds are found to be toxic to erythrocytes in some individuals, particularly those deficient in glucose-6-phosphate dehydrogenase. The metabolism and metabolic pathways of these compounds have been a subject of study to understand their antimalarial mechanism and minimize adverse effects. For instance, dogs dosed with tritium-labelled primaquine, a related compound, excreted about 16% of the radioactivity in the urine within 8 hours, indicating the complex metabolic interactions of these compounds (Strother et al., 1981).

Naphthoquinone Derivatives and Pharmacological Activities

The structure of (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate suggests potential biological activities similar to other quinoline derivatives. For instance, 7-Methyljuglone (7-MJ), a naphthoquinone derivative, has shown a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The synthesis and pharmacological properties of naphthoquinone derivatives have been extensively studied, indicating the vast potential of these compounds in therapeutic applications (Mbaveng & Kuete, 2014).

Serotonin Receptor Ligands and Biological Functions

The quinoline moiety in (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate is reminiscent of compounds that act as ligands for serotonin receptors. Research has identified various serotonin receptor antagonists, which have implications in treating learning and memory disorders. The discovery of selective antagonists like N,N-dimethyl-1-benzenesulfonyl-5-methoxytryptamine indicates the potential for cognitive enhancement and the treatment of neurological disorders (Russell & Dias, 2002).

Antithrombotic and Antiplatelet Drug Development

The compound's structure also shares similarities with thienopyridine-class antithrombotic and antiplatelet drugs. For instance, (S)-clopidogrel is a potent drug in this class, and the synthesis and optimization of such compounds have been the focus of significant research. These studies aim to develop effective synthetic methodologies, understanding the pharmacological activities, and exploring potential therapeutic applications, especially in preventing thrombotic events (Saeed et al., 2017).

Safety And Hazards

The compound’s toxicity and any risks associated with its handling and disposal would be assessed. This could involve reviewing safety data sheets, conducting risk assessments, and studying the compound’s environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties or activities.


Please consult with a chemical professional or researcher for more specific and detailed information. They may have access to databases or resources that are not publicly available, and can provide more specific information.


properties

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15-,16-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIBQQYUBUMMK-WWLNLUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate

CAS RN

18797-86-9
Record name Cinchonan-9-ol, 6′-methoxy-, acetate, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18797-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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